N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[4-Acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a 1,3,4-thiadiazole derivative characterized by a nitro group at the meta position of the phenyl ring. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties . The 3-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing electronic distribution, hydrogen bonding, and intermolecular interactions, which are critical for its physicochemical and biological behavior.
Properties
IUPAC Name |
N-[3-acetyl-2-(3-nitrophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-7(17)13-12-14-15(8(2)18)11(21-12)9-4-3-5-10(6-9)16(19)20/h3-6,11H,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJALDLSEXKQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse pharmacological properties. Its chemical formula is and it features a thiadiazole ring substituted with an acetyl group and a nitrophenyl moiety.
Anticancer Activity
Research has demonstrated that various thiadiazole derivatives exhibit substantial cytotoxic effects against different cancer cell lines. A notable study evaluated the cytotoxicity of related compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that modifications in the substituents on the thiadiazole ring significantly influenced the anticancer activity. For instance:
- IC50 Values : Compounds structurally similar to this compound showed IC50 values ranging from 3.3 μM to 52.63 μM against various cancer cell lines, indicating potent anticancer properties .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Various studies have reported that thiadiazole derivatives exhibit significant antibacterial and antifungal activities.
Notable Findings:
- Antibacterial Activity : Certain derivatives demonstrated effective inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, a related compound showed an inhibition rate exceeding 30% against Xanthomonas oryzae at a concentration of 100 μg/mL .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microorganism | Inhibition Rate (%) | Concentration (µg/mL) | Reference |
|---|---|---|---|---|
| 51m | X. oryzae pv. oryzicola | 30 | 100 | |
| 51m | X. oryzae pv. oryzae | 56 | 100 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is closely linked to their structural features. The presence and position of substituents on the phenyl ring significantly impact their potency:
- Substituent Effects : The introduction of electron-withdrawing groups (like nitro groups) enhances cytotoxicity.
- Ring Modifications : Alterations in the thiadiazole core can lead to variations in biological efficacy.
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Alam et al. (2011) reported that specific thiadiazole derivatives exhibited notable suppressive activity against multiple human cancer cell lines including lung and ovarian cancers .
- Recent Developments : A study published in late 2022 examined new derivatives showing enhanced activity against resistant strains of bacteria and various cancer cell lines .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects on Crystal Structure and Hydrogen Bonding:
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (4-fluorophenyl derivative):
- N-[4-Acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (4-nitrophenyl derivative): The para-nitro group enhances resonance stabilization compared to the meta isomer.
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl) derivatives :
Anticancer Activity :
- N-(4-Acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (21) :
- 4-Chlorophenyl derivatives (4g, 4h, 4i) : Moderate activity against lung (A549), ovarian (SK-OV-3), and colon (HCT15) cancer cells .
Antifungal and Antiparasitic Activity :
- 4-Nitrophenyl derivative (7c) : Tested in schistosomicidal assays, showing dose-dependent activity .
- 4-Bromophenyl derivative (7b) : Higher yield (48%) but lower efficacy than nitro analogs .
Key Insight : The 3-nitrophenyl derivative’s bioactivity may depend on the nitro group’s ability to interact with enzyme active sites via hydrogen bonding or charge transfer.
Spectroscopic and Analytical Data
Q & A
Q. Key Considerations :
- Reflux time and temperature are critical for avoiding by-products.
- Yields (~70%) depend on stoichiometric ratios and solvent purity .
(Basic) Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR/IR : Confirms functional groups (e.g., acetyl C=O at ~1700 cm⁻¹ in IR, thiadiazole protons at δ 2.1–2.3 ppm in ¹H NMR) .
- X-ray Crystallography : Resolves bond lengths (e.g., S–O interactions at 2.68 Å) and dihedral angles (e.g., 86.8° between thiadiazole and phenyl rings) .
- Software : SHELX for refinement (R-factor < 0.05) and ORTEP-3 for visualizing displacement parameters .
Q. SAR Table :
| Substituent | Position | IC₅₀ (µg/mL) | Cell Line | Reference |
|---|---|---|---|---|
| -OH | para | 4.27 | SK-MEL-2 | |
| -F | para | 6.81 | A549 |
Mechanistic Insight : Nitro groups enhance DNA intercalation or enzyme inhibition via π-π stacking .
(Advanced) What challenges arise in crystallographic refinement of thiadiazole derivatives, and how are they addressed?
Methodological Answer:
- Disorder in flexible groups : Methyl or acetyl groups may require anisotropic displacement parameter (ADP) constraints .
- Hydrogen bonding networks : Use SHELXL to refine H-bond geometry (e.g., N–H···O distances < 2.0 Å) and validate via R₁₂(6) graph sets .
- Twinned crystals : Apply TWIN/BASF commands in SHELXTL to model overlapping reflections .
Example : In 4-fluorophenyl analogs, ADP optimization reduced R-factor from 0.12 to 0.04 .
(Basic) What hydrogen bonding interactions stabilize the crystal structure of this compound?
Methodological Answer:
- Primary interactions : N5–H5···O4 (2.86 Å) and C17–H17A···O4 (2.94 Å) form R₁₂(6) ring motifs .
- Secondary interactions : C–H···O bonds create R₂₂(8) dimeric networks, stabilizing the 3D packing along the b-axis .
Visualization : ORTEP-3 diagrams show 50% probability ellipsoids for non-H atoms .
(Advanced) How can researchers resolve contradictions in biological activity data across structurally similar thiadiazoles?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., SK-MEL-2) and protocols (e.g., MTT assay) .
- Control variables : Compare logP, solubility, and metabolic stability to isolate substituent effects .
- Statistical analysis : Apply ANOVA to differentiate significant activity variations (p < 0.05) .
Case Study : Discrepancies in 4-F vs. 3-NO₂ analogs were attributed to differences in membrane permeability .
(Advanced) What methodological considerations optimize synthetic yield in thiadiazole cyclization?
Methodological Answer:
- Catalyst screening : Acetic acid accelerates cyclization vs. HCl (yield increase from 50% to 70%) .
- Solvent polarity : Ethanol/water (1:1) improves crystallinity vs. pure ethanol .
- Reaction monitoring : TLC (hexane:ethyl acetate, 3:1) ensures completion before quenching .
Q. Optimization Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Acetic acid, 4h | 70 | 99 | |
| HCl, 6h | 50 | 85 |
(Basic) What is the role of X-ray crystallography in confirming molecular structure?
Methodological Answer:
- Bond validation : Confirms bond lengths (e.g., C–S = 1.68 Å) and angles (e.g., S–C–N = 117°) within expected ranges .
- Packing analysis : Identifies intermolecular interactions (e.g., π-π stacking distance = 3.8 Å) .
- Software workflow : SHELX for data integration, WinGX for visualization, and PLATON for validation .
Example : The 4-fluorophenyl derivative’s space group (P2₁/c) was confirmed via systematic absences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
